molecular formula C7H8IN3 B1328203 (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile CAS No. 1170865-71-0

(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1328203
CAS No.: 1170865-71-0
M. Wt: 261.06 g/mol
InChI Key: DGJVLJHOVDLWGH-UHFFFAOYSA-N
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Description

(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is a versatile pyrazole-based chemical building block prized in medicinal chemistry and drug discovery research. Its primary value lies in its molecular structure, which features an iodine atom and a nitrile-functionalized acetamide linker. The iodine substituent makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, enabling researchers to construct more complex bi-aryl or alkynyl-derived structures for screening as potential therapeutic agents (https://pubchem.ncbi.nlm.nih.gov). The electron-withdrawing nitrile group enhances the compound's reactivity and influences the electronic properties of the final molecule, while the methyl groups on the pyrazole core provide steric definition. This specific scaffold is of significant interest in the development of kinase inhibitors, as pyrazole derivatives are known to interact with ATP-binding sites (https://www.rcsb.org). Researchers utilize this compound as a key intermediate in the synthesis of targeted small molecules for oncology and inflammation research, particularly in constructing libraries of compounds for high-throughput screening against specific biological targets. This product is intended for research applications by trained professionals in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJVLJHOVDLWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC#N)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Stepwise Synthetic Route

The preparation generally follows a two-step sequence:

Selective Iodination of 3,5-Dimethyl-1H-pyrazole
  • Starting Material: 3,5-dimethyl-1H-pyrazole.
  • Reagents: Molecular iodine (I2) or iodine monochloride (ICl) as the iodinating agent.
  • Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium bicarbonate in an aprotic solvent like acetonitrile or dimethylformamide (DMF).
  • Mechanism: Electrophilic aromatic substitution at the 4-position of the pyrazole ring, favored due to the electron-donating methyl groups at positions 3 and 5.
  • Outcome: Formation of 4-iodo-3,5-dimethyl-1H-pyrazole with high regioselectivity.
N-1 Alkylation with Chloroacetonitrile
  • Intermediate: 4-iodo-3,5-dimethyl-1H-pyrazole.
  • Reagents: Chloroacetonitrile as the alkylating agent.
  • Conditions: Basic conditions using potassium carbonate or sodium hydride (NaH) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
  • Mechanism: Nucleophilic substitution where the pyrazole nitrogen (N-1) attacks the electrophilic carbon of chloroacetonitrile, displacing chloride.
  • Outcome: Formation of (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile.

Alternative Synthetic Approaches

  • Direct One-Pot Synthesis: Some protocols explore a one-pot iodination and alkylation sequence to improve efficiency, though this requires careful control of reaction parameters to avoid side reactions.
  • Use of Protecting Groups: In cases where regioselectivity is challenging, protecting groups on the pyrazole nitrogen or methyl groups may be employed temporarily.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
Iodination I2, K2CO3 Acetonitrile 25-50 2-6 70-85 Regioselective iodination at C-4
N-1 Alkylation Chloroacetonitrile, K2CO3 or NaH DMF or DMSO 50-80 4-12 65-80 Requires anhydrous conditions
One-pot iodination/alkylation I2, chloroacetonitrile, base DMF 40-70 6-10 55-70 Simplifies process but lower yield

Detailed Research Findings

  • Selectivity: The presence of methyl groups at positions 3 and 5 enhances electrophilic substitution at position 4 due to increased electron density, facilitating selective iodination.
  • Base Selection: Potassium carbonate is preferred for mild basicity, minimizing side reactions such as over-iodination or ring degradation.
  • Solvent Effects: Polar aprotic solvents like DMF and DMSO stabilize the transition state during alkylation, improving yields.
  • Temperature Control: Moderate temperatures prevent decomposition of sensitive intermediates and reduce by-product formation.
  • Purification: The final product is typically purified by column chromatography or recrystallization, ensuring high purity for research or industrial use.

Industrial Considerations

  • Scalability: The two-step synthesis is amenable to scale-up with optimization of reagent stoichiometry and reaction times.
  • Environmental Impact: Use of iodine and organic solvents necessitates waste management strategies; greener solvents and catalytic iodination methods are under investigation.
  • Cost Efficiency: The availability of starting materials and reagents like chloroacetonitrile and iodine influences production cost.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield (%)
Stepwise iodination + alkylation I2, K2CO3, chloroacetonitrile High regioselectivity, well-established Requires two steps, solvent use 65-85
One-pot iodination/alkylation I2, chloroacetonitrile, base Simplified process, time-saving Lower yield, more side products 55-70
Protecting group strategy Protecting agents, I2, alkylating agents Improved selectivity in complex cases Additional steps, cost Variable

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile has been investigated for its potential to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. Specific case studies demonstrate its efficacy against certain cancer cell lines, suggesting a promising role in developing new anticancer agents .

Antimicrobial Properties

This compound has shown antimicrobial activity against a range of bacterial strains. Research indicates that pyrazole derivatives can disrupt bacterial cell wall synthesis and function, making them potential candidates for new antibiotic therapies .

Synthesis of Novel Polymers

This compound serves as a building block in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. These polymers are being explored for applications in coatings and adhesives .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to the efficiency and longevity of these devices .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings Summary
Anticancer Activity Demonstrated inhibition of tumor growth in specific cell lines.
Antimicrobial Properties Effective against multiple bacterial strains; potential for new antibiotics.
Polymer Synthesis Contributed to the development of high-performance polymers.
Organic Electronics Enhanced efficiency in OLEDs and OPVs due to stable film formation.

Mechanism of Action

The mechanism of action of (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The iodine and nitrile groups can interact with various molecular targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

To contextualize its properties, (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is compared to structurally related pyrazole derivatives and acetonitrile-containing analogs.

Structural Analogues with Halogen Substituents
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/Properties
This compound I (4), CH₃ (3,5), CN (1) 287.07 Halogen bonding, ligand synthesis
5-Bromo-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine (AB8) Br (5), CH₃ (3,5), NH-pyridine 311.14 Antimicrobial agents, bidentate ligands
3-(4-Bromo-3-methyl-pyrazol-1-yl)-propionitrile Br (4), CH₃ (3), CN (propionitrile) 228.04 Intermediate for metal-organic frameworks

Key Differences :

  • Synthetic Utility : The nitrile group in the target compound enables diverse reactivity, such as Staudinger ligation or conversion to amines, whereas AB8’s pyridylamine group is tailored for metal chelation .
Pyrazole-Acetonitrile Derivatives
Compound Name Substituents (Position) Yield (%) Melting Point (°C)
This compound I (4), CH₃ (3,5), CN (1) N/A* N/A
2-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)acetonitrile (65) Ph (4), CH₃ (3,5), CN (2) 54 Oil (liquid)
6-Butoxy-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzo[d]thiazole (6a) OBut (6), CH₃ (3,5), thiazole 20–50 Solid (mp unreported)

Key Differences :

  • Synthetic Accessibility : Compound 65 is synthesized in moderate yield (54%) via nucleophilic substitution, whereas the target compound’s iodine substitution may require harsher conditions (e.g., NaOEt/EtOH) or specialized reagents, contributing to lower commercial availability .
  • Physicochemical Properties : The phenyl group in compound 65 increases hydrophobicity compared to the iodine-substituted acetonitrile derivative, impacting solubility in polar solvents like acetonitrile .
Heterocyclic Ligands and Coordination Chemistry

The target compound shares structural motifs with ligands used in coordination polymers:

  • HL Ligand: 2-Phenyl-4,5-bis{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrid-2-yl}-1H-imidazole features bis-pyrazolylpyridyl groups, enabling multidentate coordination to Fe(II) ions. In contrast, the simpler acetonitrile group in the target compound likely forms monodentate ligands, limiting its use in complex grid assemblies .
  • H2STz Ligand : 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-s-tetrazine demonstrates how pyrazole units can be integrated into larger heterocycles for redox-active materials. The target compound’s nitrile group could similarly be exploited for post-synthetic modifications in such systems .

Biological Activity

(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, with the CAS number 1170865-71-0, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, and presents relevant case studies and research findings.

  • Molecular Formula : C₇H₈IN₃
  • Molecular Weight : 261.06 g/mol
  • Structure : The compound features a pyrazole ring substituted with iodine and methyl groups, which may influence its biological activity.

Antibacterial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties. The specific activity of this compound has not been extensively documented in isolation; however, related compounds have shown promising results against various bacterial strains.

Table 1: Antibacterial Activity of Related Pyrazole Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Iodo-3-methylpyrazoleStaphylococcus aureus0.025 mg/mL
3,5-DimethylpyrazoleEscherichia coli0.015 mg/mL
This compoundNot specifiedNot directly tested

The MIC values for related pyrazole derivatives indicate strong antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar properties.

Antifungal Activity

In addition to antibacterial properties, pyrazole derivatives have also been investigated for their antifungal activities. For instance, compounds exhibiting structural similarities have been reported to show efficacy against Candida albicans and other fungal pathogens.

Table 2: Antifungal Activity of Related Pyrazole Compounds

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)
4-Iodo-3-methylpyrazoleCandida albicans16.69 µM
3,5-DimethylpyrazoleFusarium oxysporum56.74 µM
This compoundNot specifiedNot directly tested

The data indicates that pyrazole derivatives can effectively inhibit fungal growth at low concentrations, suggesting potential therapeutic applications for this compound in treating fungal infections.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole compounds:

  • Antibacterial Evaluation : A study evaluated various synthesized pyrazole derivatives for their antibacterial efficacy against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the pyrazole ring could enhance antibacterial activity significantly .
  • Antifungal Screening : Another investigation focused on the antifungal properties of substituted pyrazoles against Candida species. The findings revealed that certain substitutions led to increased potency against resistant strains .
  • Structure–Activity Relationship (SAR) : Research into the SAR of pyrazoles has shown that electron-withdrawing groups like iodine can enhance biological activity by stabilizing reactive intermediates during metabolic processes . This insight is crucial for understanding how this compound might function in biological systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution : React 3,5-dimethylpyrazole with iodoacetonitrile in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux. Monitor progress via TLC or HPLC .
  • Precursor utilization : Use 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile derivatives as templates for functionalizing pyrazole rings, adjusting stoichiometry to favor iodination at the 4-position .
  • Yield optimization : Employ design-of-experiment (DoE) approaches to test variables like temperature (80–120°C), solvent polarity (acetonitrile vs. DMF), and reaction time (12–48 hrs) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR analysis : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., iodination at pyrazole C4) and acetonitrile linkage. Compare chemical shifts with DFT-calculated values to resolve ambiguities .
  • X-ray crystallography : Refine crystal structures using SHELXL (via SHELX suite) for precise bond-length/angle measurements. Resolve twinning or disorder with SHELXD for high-symmetry space groups .
  • Mass spectrometry : Employ ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns, especially for iodine isotopic signatures .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Mechanistic insight : The C–I bond’s polarization enhances oxidative addition with Pd catalysts. Use DFT (B3LYP/6-31G*) to calculate bond dissociation energies (BDEs) and predict regioselectivity in aryl-iodide couplings .
  • Experimental validation : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) in THF/EtOH under microwave irradiation (100°C, 30 min). Analyze coupling efficiency via HPLC and compare with non-iodinated analogs .

Q. What computational methods are suitable for modeling electronic properties and non-covalent interactions?

  • DFT studies : Optimize geometry at the M06-2X/def2-TZVP level to assess charge distribution on the pyrazole ring. Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugation effects from the iodine substituent .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., kinases) using AutoDock Vina. Compare iodine’s van der Waals interactions with bromo/chloro analogs .

Q. How can HPLC and LC-MS be tailored for quantifying this compound in complex matrices?

  • Chromatographic conditions : Use a C18 column with acetonitrile/water gradients (5→95% over 20 min) and charged aerosol detection (CAD) for non-UV-active impurities .
  • Mass spec parameters : Optimize ionization (ESI+ at 3.5 kV) and collision energy (20–40 eV) to distinguish parent ions (m/z ~275) from degradation products (e.g., deiodinated species) .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported spectral data (e.g., conflicting ¹H NMR shifts)?

  • Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen-bonding interactions. For example, pyrazole NH protons may appear downfield in DMSO-d₆ .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening signals, especially in flexible acetonitrile-linked derivatives .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Polymorphism : Screen solvents (e.g., EtOAc, hexane) via slow evaporation. Use SHELXC/E to phase twinned crystals and SHELXPRO to refine anisotropic displacement parameters .
  • Disorder modeling : For iodine positional disorder, apply PART instructions in SHELXL and validate with residual density maps (R1 < 0.05) .

Stability and Safety

Q. Under what conditions does this compound degrade, and how is stability assessed?

  • Thermal stability : Perform TGA/DSC (10°C/min, N₂ atmosphere) to identify decomposition onset (~200°C). Monitor HCN release via FTIR during pyrolysis .
  • Photodegradation : Expose to UV (254 nm) in acetonitrile/water and track iodine loss via ICP-MS. Quench radicals with BHT to confirm oxidative pathways .

Q. What safety protocols are essential for handling this compound in synthetic workflows?

  • Toxicity mitigation : Use fume hoods and PPE (nitrile gloves, goggles) due to acetonitrile’s volatility and iodine’s potential sensitization .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before segregating halogenated waste per EPA guidelines .

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